![molecular formula C19H14ClF3N2OS B4666335 N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B4666335.png)
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide
Overview
Description
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide is not fully understood. However, it has been shown to interact with GABA receptors in the brain, which are responsible for inhibiting neural activity. This interaction may be responsible for the compound’s anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may be responsible for its anticonvulsant, anxiolytic, and sedative effects. It has also been shown to decrease the levels of glutamate in the brain, which is responsible for excitatory neural activity.
Advantages and Limitations for Lab Experiments
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have consistent effects in animal models, which makes it a reliable tool for studying anxiety, depression, and epilepsy. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide. One direction is to further investigate its mechanism of action and how it interacts with GABA receptors in the brain. Another direction is to study its potential use in treating anxiety, depression, and epilepsy in humans. Additionally, this compound could be used as a tool for studying the role of GABA and glutamate in neural activity and behavior.
Scientific Research Applications
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide has been studied for its potential use in scientific research. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential use in treating anxiety, depression, and epilepsy.
properties
IUPAC Name |
N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2OS/c20-14-6-7-16(19(21,22)23)13(9-14)10-15-11-24-18(27-15)25-17(26)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJWWSQTQDDCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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